

An In-depth Technical Guide to the Physical Properties of Barium Hydroxide Octahydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Barium hydroxide hydrate*

Cat. No.: *B1257771*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium hydroxide octahydrate, $\text{Ba}(\text{OH})_2 \cdot 8\text{H}_2\text{O}$, is an inorganic compound that presents as a white, crystalline solid.^{[1][2]} It is a strong base and finds utility in a variety of applications, including as a precursor in the synthesis of other barium compounds, in the manufacture of glass and ceramics, and as a component in lubricants and greases.^{[3][4]} In the realm of scientific research and pharmaceutical development, a thorough understanding of its physical properties is paramount for its effective and safe utilization. This guide provides a comprehensive overview of the key physical characteristics of barium hydroxide octahydrate, complete with detailed experimental methodologies for their determination.

Core Physical Properties

A summary of the principal physical properties of barium hydroxide octahydrate is presented in the table below, offering a quick reference for key quantitative data.

Property	Value	Reference(s)
Molar Mass	315.46 g/mol	[1] [2]
Appearance	White to colorless, transparent or translucent powder or crystals	[2]
Density	2.18 g/cm ³ at 25 °C	[5] [6] [7] [8]
Melting Point	78 °C (decomposes)	[1] [3] [5] [6] [7] [9] [10]
Boiling Point	780 °C (of anhydrous form)	[1] [6] [10]
Crystal System	Monoclinic	[5] [11]
Refractive Index	1.50	[1]

Solubility

Barium hydroxide octahydrate is soluble in water, with its solubility increasing significantly with temperature. It is also soluble in methanol but only sparingly soluble in ethanol and is insoluble in acetone.[\[2\]](#)

Temperature (°C)	Solubility (g/100 mL of H ₂ O)	Reference(s)
0	1.67	[1][6]
10	2.48	[6]
20	3.89	[1][6]
25	4.91	[5]
30	5.59	[1][6]
40	8.22	[1][6]
50	11.7 - 13.1	[1][6]
60	20.9 - 20.94	[1][6]
80	101.4	[6]

Crystal Structure

The crystal structure of barium hydroxide octahydrate has been determined by X-ray diffraction to be monoclinic, belonging to the space group P2/n.[11] In the crystal lattice, each barium ion (Ba^{2+}) is coordinated by eight water molecules, forming a slightly distorted Archimedean antiprism.[11] These coordination polyhedra are linked together through a network of hydrogen bonds involving the hydroxide ions and the water molecules.[11]

Thermal Decomposition

Barium hydroxide octahydrate undergoes a stepwise thermal decomposition upon heating. The process begins with the loss of its water of crystallization, followed by the decomposition of the anhydrous barium hydroxide.

Upon heating in air, the octahydrate converts to the monohydrate, which upon further heating in a vacuum at 100 °C, yields barium oxide (BaO) and water.[1] The complete decomposition of anhydrous barium hydroxide to barium oxide occurs at approximately 800 °C.[1][6]

Experimental Protocols

Detailed methodologies for the determination of key physical properties of barium hydroxide octahydrate are provided below. These protocols are designed to be followed by trained professionals in a laboratory setting.

Determination of Melting Point

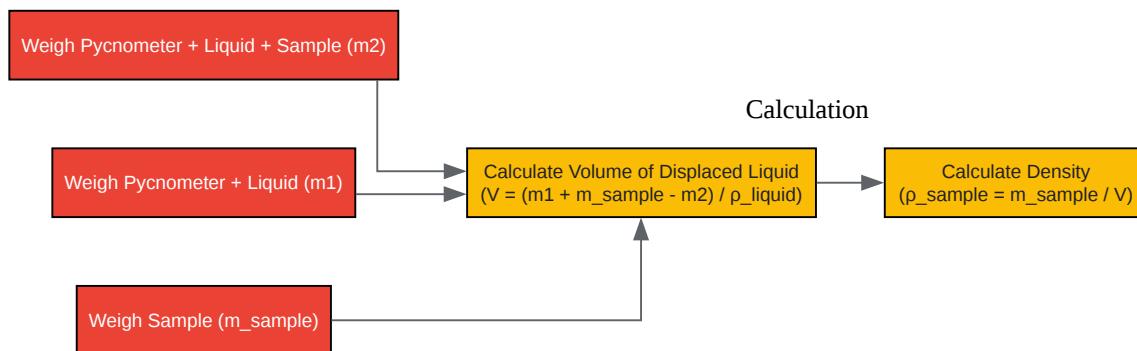
The melting point of barium hydroxide octahydrate, which is more accurately a decomposition temperature, can be determined using a capillary melting point apparatus.

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry barium hydroxide octahydrate is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated at a steady rate of 1-2 °C per minute.
- **Observation:** The temperature at which the solid begins to liquefy and the temperature at which it becomes completely liquid are recorded. For barium hydroxide octahydrate, this will be accompanied by the visible release of water vapor as it dehydrates.

[Click to download full resolution via product page](#)

Workflow for Melting Point Determination.


Determination of Density

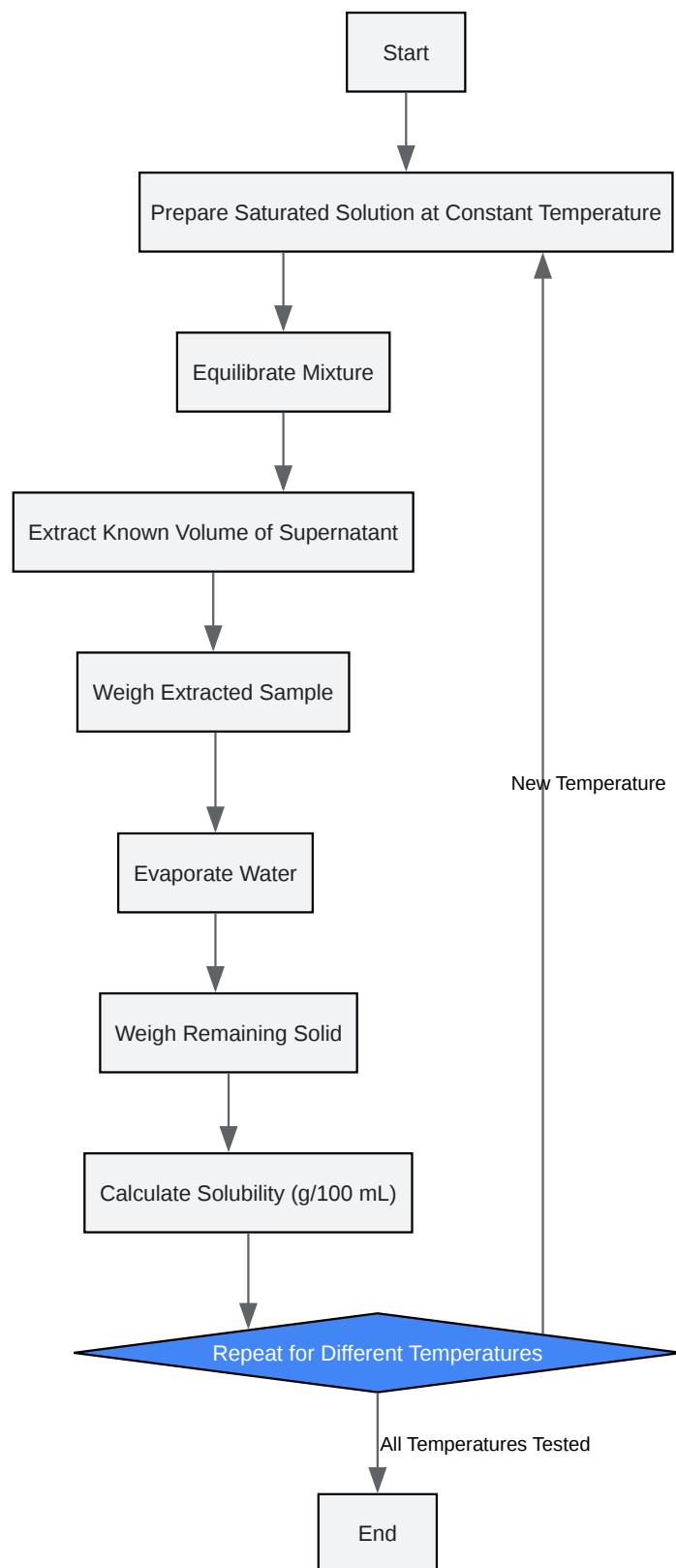
The density of barium hydroxide octahydrate can be accurately measured using the liquid displacement method (pycnometry).

Methodology:

- Mass of Sample: A known mass of barium hydroxide octahydrate is accurately weighed.
- Pycnometer Preparation: A pycnometer of a known volume is filled with a liquid in which barium hydroxide is insoluble and non-reactive, such as toluene or hexane. The mass of the pycnometer and liquid is recorded.
- Displacement: The weighed barium hydroxide octahydrate is added to the pycnometer containing the liquid. The final mass of the pycnometer, liquid, and sample is recorded.
- Calculation: The volume of the displaced liquid, which is equal to the volume of the sample, is calculated. The density is then determined by dividing the mass of the sample by its volume.

Mass Measurements

[Click to download full resolution via product page](#)


Workflow for Density Determination.

Determination of Solubility

The solubility of barium hydroxide octahydrate in water at various temperatures can be determined by preparing saturated solutions and analyzing their concentrations.

Methodology:

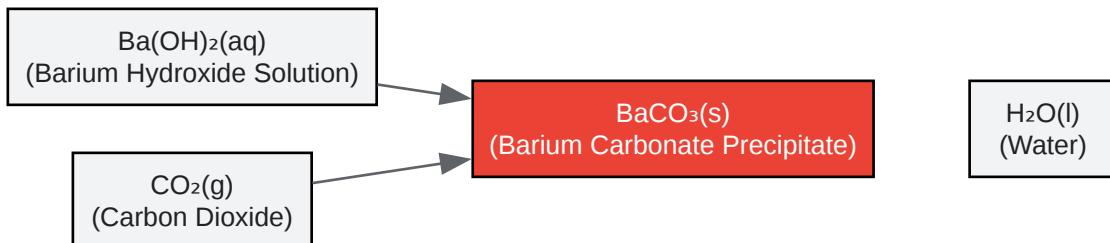

- Preparation of Saturated Solution: An excess amount of barium hydroxide octahydrate is added to a known volume of deionized water in a sealed container.
- Equilibration: The mixture is stirred at a constant temperature until equilibrium is reached (i.e., the concentration of the dissolved solid remains constant).
- Sample Extraction: A known volume of the clear supernatant is carefully extracted using a heated pipette to prevent premature crystallization.
- Analysis: The extracted sample is weighed, and the water is evaporated. The mass of the remaining solid barium hydroxide is determined.
- Calculation: The solubility is calculated as the mass of the dissolved solid per 100 mL of water. This process is repeated at different temperatures.

[Click to download full resolution via product page](#)*Workflow for Solubility Determination.*

Key Reactions and Logical Relationships

Thermal Decomposition Pathway

The thermal decomposition of barium hydroxide octahydrate follows a distinct pathway, which can be visualized as a series of dehydration steps followed by the final decomposition of the anhydrous form.



[Click to download full resolution via product page](#)

Thermal Decomposition Pathway of Barium Hydroxide Octahydrate.

Reaction with Carbon Dioxide

A characteristic reaction of barium hydroxide is its interaction with carbon dioxide to form insoluble barium carbonate. This reaction is often used to demonstrate the presence of CO_2 .

[Click to download full resolution via product page](#)

Reaction of Barium Hydroxide with Carbon Dioxide.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of barium hydroxide octahydrate, supported by experimental protocols and visualizations of important reaction pathways. The data and methodologies presented herein are intended to serve as a

valuable resource for researchers, scientists, and drug development professionals, facilitating a deeper understanding and more effective application of this important chemical compound. It is imperative that all handling and experimentation with barium hydroxide octahydrate be conducted with appropriate safety precautions, including the use of personal protective equipment, due to its corrosive and toxic nature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Barium hydroxide - Wikipedia [en.wikipedia.org]
- 2. Barium Hydroxide [commonorganicchemistry.com]
- 3. kremer-pigmente.com [kremer-pigmente.com]
- 4. americanelements.com [americanelements.com]
- 5. Barium hydroxide | BaH₂O₂ | CID 6093286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Barium hydroxide - Sciencemadness Wiki [sciencemadness.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. 12230-71-6 CAS | BARIUM HYDROXIDE OCTAHYDRATE | Inorganic Bases | Article No. 01700 [lobachemie.com]
- 9. researchgate.net [researchgate.net]
- 10. Barium_hydroxide [chemeurope.com]
- 11. semanticscholar.org [semanticscholar.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Barium Hydroxide Octahydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1257771#physical-properties-of-barium-hydroxide-octahydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com